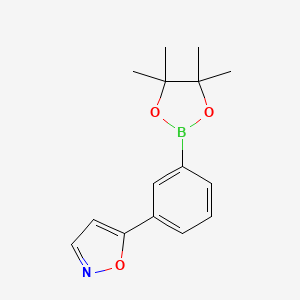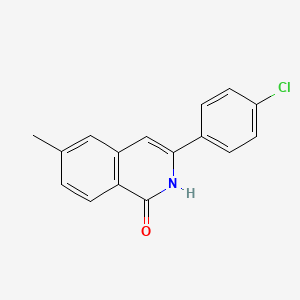
5-(2-Morpholinoethoxy)-2H-chromen-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Morpholinoethoxy)-2H-chromen-8-amine: is a chemical compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Morpholinoethoxy)-2H-chromen-8-amine typically involves the reaction of 8-amino-2H-chromen with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions for several hours . The crude product is then purified through recrystallization using ethanol to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Morpholinoethoxy)-2H-chromen-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(2-Morpholinoethoxy)-2H-chromen-8-amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer properties. It has been investigated for its ability to inhibit the growth of certain bacterial and fungal strains .
Medicine: In the field of medicine, this compound is being explored for its potential therapeutic applications. It has been studied for its role in inhibiting specific enzymes and pathways involved in cancer progression .
Industry: Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable candidate for further research and development in these areas .
Mécanisme D'action
The mechanism of action of 5-(2-Morpholinoethoxy)-2H-chromen-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization and Src kinase signaling . This inhibition leads to cell cycle arrest at the G2/M phase, upregulation of p53, and induction of apoptosis via caspase-3 activation and poly (ADP-ribose) polymerase cleavage . These actions contribute to its potential anticancer properties.
Comparaison Avec Des Composés Similaires
2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide: This compound shares a similar morpholinoethoxy group and has been studied for its antimicrobial properties.
Phenoxyethyl piperidine derivatives: These compounds have various pharmacological activities, including antitussive and anticancer properties.
Uniqueness: 5-(2-Morpholinoethoxy)-2H-chromen-8-amine stands out due to its unique chromen backbone, which imparts distinct biological activities. Its ability to inhibit both tubulin polymerization and Src kinase signaling makes it a promising candidate for further research in cancer therapy .
Propriétés
Formule moléculaire |
C15H20N2O3 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
5-(2-morpholin-4-ylethoxy)-2H-chromen-8-amine |
InChI |
InChI=1S/C15H20N2O3/c16-13-3-4-14(12-2-1-8-20-15(12)13)19-11-7-17-5-9-18-10-6-17/h1-4H,5-11,16H2 |
Clé InChI |
UJJJSDCQAWSWRX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=C3C=CCOC3=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)
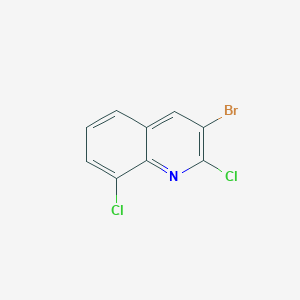

![6-Methyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B11847232.png)
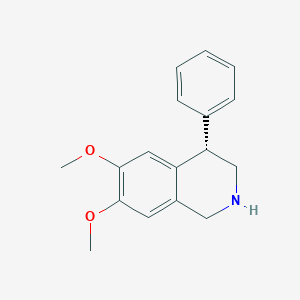
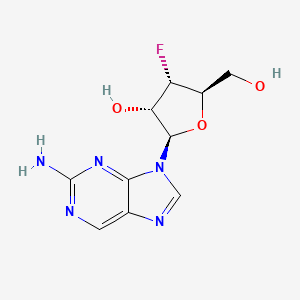


![[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol](/img/structure/B11847266.png)


